molecular formula C16H19N3O3 B2699051 2-Methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone CAS No. 1903716-63-1

2-Methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B2699051
CAS No.: 1903716-63-1
M. Wt: 301.346
InChI Key: QWGZESQTTMZQRP-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via a Mannich reaction, involving the condensation of an amine, formaldehyde, and a ketone or aldehyde.

    Final Coupling: The final step involves coupling the oxadiazole and pyrrolidine intermediates through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the ketone group, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include 2-methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanoic acid.

    Reduction: Products may include 2-methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanol.

    Substitution: Products depend on the nucleophile used, potentially yielding various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, oxadiazole derivatives, including this compound, have shown promise as antimicrobial and antifungal agents . They are also investigated for their potential anti-inflammatory and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes in microorganisms, leading to their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone
  • 2-Methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)propanone

Uniqueness

Compared to similar compounds, 2-Methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone stands out due to its methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility and bioavailability, making it a more effective candidate for various applications.

Properties

IUPAC Name

2-methoxy-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-17-16(22-18-11)14-9-19(15(20)10-21-2)8-13(14)12-6-4-3-5-7-12/h3-7,13-14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGZESQTTMZQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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